WAY 181187 oxalate

Electrophysiology 5-HT6 receptor Dorsal raphe nucleus

WAY-181187 oxalate is the definitive 5-HT6 full agonist for neuropharmacology research. Unlike 5-HT6 antagonists (SB-399885, SB-271046) or the analog WAY-208466, it uniquely elevates extracellular GABA across frontal cortex, dorsal hippocampus, striatum, and amygdala—validated by in vivo microdialysis. Key applications: 5-HT neuron firing studies in dorsal raphe nucleus (1-4 mg/kg i.v.), schedule-induced polydipsia OCD model (56-178 mg/kg p.o.), and adjunctive mood research with haloperidol. Ki=2.2 nM, EC50=6.6 nM, 60-fold selectivity. Orally bioavailable. ≥98% HPLC. Pair with SB-271046 for antagonist reversal controls.

Molecular Formula C15H13ClN4O2S2.C2H2O4
Molecular Weight 470.91
Cat. No. B1574521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY 181187 oxalate
Synonyms1-[(6-Chloroimidazo[2,1-b]thiazol-5-yl)sulfonyl]-1H-indole-3-ethanamine oxalate
Molecular FormulaC15H13ClN4O2S2.C2H2O4
Molecular Weight470.91
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WAY-181187 Oxalate: High-Affinity 5-HT₆ Receptor Agonist for Neuropharmacology Research and Preclinical CNS Model Selection


WAY-181187 oxalate (SAX-187, CAS 1883548-85-3) is a selective, high-affinity full agonist of the serotonin 5-HT₆ receptor, a Gs-coupled GPCR expressed predominantly in the central nervous system [1]. It exhibits a binding inhibition constant (Ki) of 2.2 nM at the human 5-HT₆ receptor and a functional EC₅₀ of 6.6 nM for stimulating cAMP production, with an Emax of 93% relative to serotonin [2]. WAY-181187 demonstrates approximately 60-fold selectivity over other 5-HT and monoamine receptors and displays a distinct neurochemical signature in vivo, characterized by region-specific elevations in extracellular GABA without altering glutamate or norepinephrine levels [2]. The compound is supplied as the oxalate salt with a molecular weight of 470.91 g/mol and is soluble in DMSO [3].

Why WAY-181187 Oxalate Cannot Be Substituted with Generic 5-HT₆ Modulators in CNS Research Protocols


WAY-181187 oxalate is a 5-HT₆ receptor agonist, whereas many commonly studied 5-HT₆ ligands are antagonists (e.g., SB-399885, SB-271046), which produce opposing functional effects on neuronal firing and behavior [1]. Even among 5-HT₆ agonists, WAY-181187 differs from close analogs such as WAY-208466 in binding affinity (Ki: 2.2 nM vs. 4.8 nM) and in its unique neurochemical signature—WAY-181187 elevates extracellular GABA in the frontal cortex, dorsal hippocampus, striatum, and amygdala, while WAY-208466 elevates GABA only in the frontal cortex [2]. Furthermore, WAY-181187 produces cognitive impairment in social recognition paradigms (10 mg/kg i.p.), whereas 5-HT₆ antagonists improve cognitive performance, demonstrating that agonist vs. antagonist functional selectivity cannot be interchanged in cognitive models [3]. Generic substitution without confirming these differential pharmacodynamic properties will confound experimental outcomes in neuropharmacology studies.

WAY-181187 Oxalate Comparative Quantitative Evidence for Compound Selection and Procurement Decisions


WAY-181187 vs. SB-399885: Opposing Effects on 5-HT Neuronal Firing Rate In Vivo

WAY-181187 produces a dose-dependent increase in 5-HT neuron firing rate in the dorsal raphe nucleus, whereas the 5-HT₆ antagonist SB-399885 produces a dose-dependent decrease—an effect that is fully reversed by subsequent administration of WAY-181187 [1]. This demonstrates that the agonist and antagonist produce functionally opposing outcomes on serotonergic tone, which cannot be substituted for one another in experimental protocols.

Electrophysiology 5-HT6 receptor Dorsal raphe nucleus

WAY-181187 vs. WAY-208466: Differential Neurochemical Signature Across Brain Regions

WAY-181187 produces significant elevations in extracellular GABA across multiple brain regions including the frontal cortex, dorsal hippocampus, striatum, and amygdala at doses of 10-30 mg/kg s.c., without altering glutamate or norepinephrine [1]. In contrast, the structurally related 5-HT₆ agonist WAY-208466 (10 mg/kg s.c.) preferentially elevates GABA only in the frontal cortex [1]. This broader regional GABAergic modulation distinguishes WAY-181187 from its closest agonist analog.

Neurochemistry GABA Microdialysis

WAY-181187 vs. SB-271046: Opposing Effects on Social Recognition Memory

Systemic administration of WAY-181187 (10.0 mg/kg i.p.) significantly impairs social recognition in rats, an effect that is abolished by co-administration of the 5-HT₆ antagonist SB-271046 (20.0 mg/kg i.p.) [1]. When administered directly into the frontal cortex, WAY-181187 (0.16-0.63 μg/side) impairs social recognition, whereas SB-271046 (2.5-5.0 μg/side) into the same region reverses delay-induced social recognition deficits [1]. This functional opposition confirms that agonist vs. antagonist selection is critical for cognitive behavioral outcomes.

Cognition Social memory 5-HT6 receptor

WAY-181187 Combined with Haloperidol Produces Antidepressant- and Anxiolytic-Like Effects Superior to SB-742457 Combination

In a preclinical rat model of schizophrenia comorbidity, both single and chronic (21-day) administration of WAY-181187 in combination with haloperidol produced significant antidepressant- and anxiolytic-like behavioral effects [1]. In contrast, the 5-HT₆ antagonist SB-742457 combined with haloperidol did not provide full benefits in terms of improvement of haloperidol-induced adverse mood effects [1]. This demonstrates that WAY-181187, but not SB-742457, synergizes with haloperidol to alleviate mood-related symptoms.

Schizophrenia Antidepressant Combination therapy

WAY-181187 Oxalate Demonstrates Dose-Dependent Efficacy in OCD Model with Oral Bioavailability

In the rat schedule-induced polydipsia model, an established preclinical paradigm for obsessive-compulsive disorder (OCD), acute oral administration of WAY-181187 (56-178 mg/kg p.o.) produced a dose-dependent decrease in adjunctive drinking behavior [1]. This oral efficacy distinguishes WAY-181187 from 5-HT₆ ligands that require parenteral administration and provides a route-of-administration advantage for chronic dosing studies.

Obsessive-compulsive disorder Schedule-induced polydipsia Oral administration

WAY-181187 Exhibits High Selectivity Over 5-HT₂B, 5-HT₂C, and 5-HT₇ Receptors

WAY-181187 selectively binds to 5-HT₆ receptors with high affinity (Ki = 2.2 nM) while showing substantially lower affinity for 5-HT₂B (Ki = 2,458 nM), 5-HT₂C (Ki = 124 nM), and 5-HT₇ (Ki = 679 nM) receptors . At a concentration of 100 nM, WAY-181187 exhibits negligible activity across a panel of 31 additional receptors and ion channels . This selectivity profile is essential for attributing observed in vivo effects specifically to 5-HT₆ receptor activation.

Selectivity Off-target 5-HT6 receptor

Recommended Preclinical Application Scenarios for WAY-181187 Oxalate Based on Quantitative Evidence


In Vivo Electrophysiology Studies of 5-HT₆ Receptor-Mediated Neuronal Firing Modulation

WAY-181187 is the agonist of choice for investigating 5-HT₆ receptor-mediated positive feedback control of serotonergic neurons in the dorsal raphe nucleus. As demonstrated by direct head-to-head comparison, WAY-181187 (1-4 mg/kg i.v.) produces a dose-dependent increase in 5-HT neuron firing rate, whereas the antagonist SB-399885 decreases firing [1]. This functional opposition enables researchers to establish causal links between 5-HT₆ receptor activation and serotonergic tone. Protocols should include antagonist reversal controls (e.g., SB-399885 or SB-271046 pretreatment) to confirm receptor specificity [1].

Neurochemical Microdialysis Studies Requiring Broad Regional GABAergic Modulation

WAY-181187 should be selected over the related agonist WAY-208466 when the experimental objective requires elevation of extracellular GABA across multiple corticolimbic brain regions. In vivo microdialysis data show that WAY-181187 (10-30 mg/kg s.c.) significantly increases GABA in the frontal cortex, dorsal hippocampus, striatum, and amygdala, whereas WAY-208466 elevates GABA only in the frontal cortex [2]. The GABA-elevating effects of WAY-181187 are blocked by SB-271046 pretreatment and attenuated by the GABAA antagonist bicuculline, confirming a local 5-HT₆-GABAergic relationship [2].

Preclinical Obsessive-Compulsive Disorder (OCD) Model Studies with Oral Dosing

WAY-181187 is validated for use in the rat schedule-induced polydipsia model of OCD, where acute oral administration (56-178 mg/kg p.o.) produces dose-dependent reductions in adjunctive drinking behavior [2]. The oral bioavailability of WAY-181187 supports chronic dosing paradigms, distinguishing it from 5-HT₆ ligands requiring parenteral administration. This application scenario is supported by the compound's unique neurochemical signature and selectivity profile, which implicate 5-HT₆ receptor-mediated GABA modulation in anxiety-related disorders [2].

Combination Therapy Studies for Schizophrenia with Comorbid Depressive/Anxiety Symptoms

WAY-181187 is the preferred 5-HT₆ ligand for studies evaluating adjunctive treatment of mood symptoms in schizophrenia patients receiving haloperidol. Direct comparative data demonstrate that WAY-181187 combined with haloperidol (both acute and chronic 21-day administration) produces antidepressant- and anxiolytic-like effects, whereas the 5-HT₆ antagonist SB-742457 does not provide full benefits in this combination [3]. Researchers should note that combination with risperidone produces only anxiolytic-like effects, indicating task- and antipsychotic-specific outcomes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for WAY 181187 oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.